molecular formula C8H13NO3 B12071866 Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B12071866
M. Wt: 171.19 g/mol
InChI Key: ZGZAWOJUYUBZKY-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C₈H₁₃NO₃ It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-4-oxopyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another synthetic route involves the cyclization of N-ethyl-N-methyl-3-aminobutyric acid under acidic conditions, followed by oxidation to introduce the ketone functionality. This method may require the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides, thioesters, and other ester derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, such as anti-inflammatory and analgesic agents.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and ester functional groups play a crucial role in its binding affinity and reactivity. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site residues, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.

    Ethyl 1-methyl-4-hydroxypyrrolidine-3-carboxylate:

    Mthis compound: The substitution of the ethyl ester with a methyl ester can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with both ketone and ester functional groups. Its molecular formula is C8H13NO3C_8H_{13}NO_3, with a molecular weight of approximately 171.19 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may act as an enzyme inhibitor by forming covalent or non-covalent interactions with active site residues, thus modulating enzyme activity. For instance, it has been noted for its potential inhibitory effects on neuraminidase, an enzyme critical for viral replication .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown promise as an inhibitor of influenza virus neuraminidase, which is essential for the virus's ability to spread. Studies have quantified its cytopathogenic effects using assays such as the MTT uptake procedure .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess this capability .
  • Enzyme Modulation : The structural features of the compound allow it to bind to various enzymes, potentially influencing biochemical pathways involved in inflammation and pain management, making it a candidate for drug development in analgesics and anti-inflammatory agents.

Case Studies

  • Influenza Virus Inhibition : In a study investigating novel inhibitors of influenza virus neuraminidase, compounds structurally related to this compound were tested for their efficacy in reducing viral cytopathogenic effects. The results indicated that certain derivatives could significantly lower the effective concentration required to inhibit viral activity .
  • Antimicrobial Screening : A comparative analysis of various pyrrolidine derivatives highlighted that those similar in structure to this compound exhibited varying degrees of antimicrobial activity against common pathogens, supporting its potential use in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits influenza virus neuraminidase
AntimicrobialExhibits antimicrobial properties
Enzyme InhibitionModulates enzyme activity through binding
Drug DevelopmentPotential candidate for analgesics and anti-inflammatory drugs

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9(2)5-7(6)10/h6H,3-5H2,1-2H3

InChI Key

ZGZAWOJUYUBZKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C

Origin of Product

United States

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